Cas no 896075-62-0 (4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one)

4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one 化学的及び物理的性質
名前と識別子
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- 4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one
- 4-[(4-methylpiperidin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
- 2H-Naphtho[2,3-b]pyran-2-one, 6,7,8,9-tetrahydro-4-[(4-methyl-1-piperidinyl)methyl]-
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- インチ: 1S/C20H25NO2/c1-14-6-8-21(9-7-14)13-17-12-20(22)23-19-11-16-5-3-2-4-15(16)10-18(17)19/h10-12,14H,2-9,13H2,1H3
- InChIKey: PJXCYAXLHCQAPZ-UHFFFAOYSA-N
- ほほえんだ: C12=CC3=C(CCCC3)C=C1C(CN1CCC(C)CC1)=CC(=O)O2
じっけんとくせい
- 密度みつど: 1.140±0.06 g/cm3(Predicted)
- ふってん: 465.0±45.0 °C(Predicted)
- 酸性度係数(pKa): 9.25±0.10(Predicted)
4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1864-0301-15mg |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1864-0301-20μmol |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1864-0301-5μmol |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1864-0301-10mg |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1864-0301-20mg |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1864-0301-2mg |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1864-0301-2μmol |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1864-0301-50mg |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1864-0301-5mg |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1864-0301-40mg |
4-[(4-methylpiperidin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
896075-62-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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7. Back matter
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-oneに関する追加情報
Introduction to 4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one (CAS No. 896075-62-0)
The compound 4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one, identified by its CAS number 896075-62-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule combines a cyclohexacchromenone core with a 4-methylpiperidine side chain, making it a promising candidate for further exploration in medicinal chemistry and drug development.
Recent studies have highlighted the potential of chromenone derivatives as bioactive molecules due to their structural versatility and biological activity. The cyclohexacchromenone scaffold is particularly intriguing because it possesses aromatic stability while allowing for functionalization at multiple positions. This flexibility has been exploited in the design of novel compounds with therapeutic applications.
The introduction of the 4-methylpiperidine moiety into the molecule enhances its pharmacological profile by potentially improving solubility and metabolic stability. Piperidine derivatives are well-known for their role in drug development, often serving as key pharmacophores in small-molecule drugs due to their ability to interact with biological targets effectively. The presence of the 4-methyl group further modulates the electronic properties of the piperidine ring, influencing its binding affinity and selectivity.
In the context of contemporary pharmaceutical research, this compound has garnered attention for its potential as an intermediate in the synthesis of more complex molecules. The cyclohexacchromenone core can be further modified to introduce additional functional groups, enabling the creation of libraries of derivatives with tailored biological activities. Such libraries are essential for high-throughput screening (HTS) and structure-activity relationship (SAR) studies, which are critical for identifying lead compounds for drug development.
One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The 4-methylpiperidine moiety is known to interact with various neurotransmitter systems, suggesting that derivatives of this compound could exhibit effects on central nervous system (CNS) function. Preliminary computational studies have indicated that modifications to the chromenone core can influence receptor binding affinity, making this class of compounds attractive for further investigation.
Moreover, the synthesis of 4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex heterocyclic framework efficiently. These methods include multi-step organic transformations coupled with modern catalytic systems that minimize side reactions and maximize product integrity.
The pharmacokinetic properties of this compound are also of great interest. The combination of the chromenone and piperidine moieties suggests that it may exhibit favorable pharmacokinetic profiles, including good oral bioavailability and reasonable metabolic stability. These characteristics are crucial for a drug candidate to progress from preclinical studies to clinical trials. Further investigation into its absorption, distribution, metabolism, and excretion (ADME) properties will be essential to validate these predictions.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions using quantum mechanical methods and molecular dynamics simulations. These tools have been applied to model the binding of 4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one to potential biological targets such as enzymes and receptors. Such simulations provide valuable insights into how structural modifications can enhance binding affinity and selectivity.
In conclusion,4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one (CAS No. 896075-62-0) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and potential biological activities make it an attractive candidate for further research in medicinal chemistry. As our understanding of molecular interactions continues to evolve through computational and experimental approaches,this compound holds significant promise for future therapeutic applications.
896075-62-0 (4-(4-methylpiperidin-1-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one) 関連製品
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